4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide
説明
4-((1-(3-Fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide is a thieno[3,2-d]pyrimidinone derivative featuring a 3-fluorobenzyl substituent and a cyclohexanecarboxamide moiety linked via a methyl group. Its structural complexity arises from the fused thiophene-pyrimidinone core, fluorinated aromatic substituents, and a lipophilic pentylcarboxamide side chain, which may influence solubility and target binding .
特性
IUPAC Name |
4-[[1-[(3-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-pentylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3S/c1-2-3-4-13-28-24(31)20-10-8-18(9-11-20)16-30-25(32)23-22(12-14-34-23)29(26(30)33)17-19-6-5-7-21(27)15-19/h5-7,12,14-15,18,20H,2-4,8-11,13,16-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOKUJGSJNGFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide represents a class of thienopyrimidine derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Thieno[3,2-d]pyrimidine core : Known for its diverse biological activities.
- Fluorobenzyl group : Potentially enhances lipophilicity and receptor binding.
- Pentylcyclohexanecarboxamide moiety : May influence pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Preliminary studies suggest that it may function by:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in cell proliferation and survival pathways, potentially leading to antitumor effects.
- Modulation of Receptor Activity : The presence of the fluorobenzyl group may enhance binding affinity to certain receptors involved in signaling pathways related to inflammation and cancer progression.
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. For instance:
- In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A derivative with a thienopyrimidine core was shown to inhibit tumor growth in xenograft models, demonstrating promising in vivo efficacy.
Antimicrobial Activity
Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties:
- In vitro Testing : Studies have reported that these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness often correlates with structural modifications.
- Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Staphylococcus aureus | 12.5 µg/mL |
| 4b | Escherichia coli | 25 µg/mL |
| 4c | Salmonella typhi | 50 µg/mL |
Other Biological Activities
Beyond anticancer and antimicrobial effects, preliminary data suggest potential activities including:
- Antidiabetic Effects : Some derivatives have shown promise in modulating glucose metabolism.
- Anti-inflammatory Properties : Compounds similar to this one have been reported to reduce inflammatory markers in preclinical models.
類似化合物との比較
Research Findings and Implications
- Activity Prediction: The fluorobenzyl and carboxamide groups are common in kinase inhibitors (e.g., EGFR or VEGFR), though the thienopyrimidinone core’s unique electronics may differentiate its selectivity .
- Synthetic Complexity : Multi-step synthesis involving heterocycle formation, fluorobenzyl alkylation, and carboxamide coupling is likely required, paralleling methods in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
